N'-{4-nitrophenyl}-N-(4-methoxyphenyl)di(4-morpholinyl)phosphinecarbohydrazonamide oxide
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Overview
Description
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide is a complex organic compound with a unique structure that includes methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with morpholine and phosphinecarbohydrazonamide oxide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, reduction reactions yield amines, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1,1-di-4-morpholinyl-N’-(4-nitrophenyl)phosphinecarbohydrazonamide oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. It may also interact with cellular pathways, affecting cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)acetamide
- N-(4-methoxyphenyl)-1-(4-nitrophenyl)thiazole
Uniqueness
Its combination of methoxyphenyl, morpholinyl, nitrophenyl, and phosphinecarbohydrazonamide oxide groups distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H29N6O6P |
---|---|
Molecular Weight |
504.5g/mol |
IUPAC Name |
1-dimorpholin-4-ylphosphoryl-N'-(4-methoxyphenyl)-N-(4-nitroanilino)methanimidamide |
InChI |
InChI=1S/C22H29N6O6P/c1-32-21-8-4-18(5-9-21)23-22(25-24-19-2-6-20(7-3-19)28(29)30)35(31,26-10-14-33-15-11-26)27-12-16-34-17-13-27/h2-9,24H,10-17H2,1H3,(H,23,25) |
InChI Key |
HFQRDLKTELABDQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(NNC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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